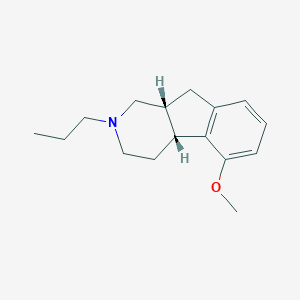
Mphip
Description
Mphip, commonly referred to as PHIP (Pleckstrin Homology Domain-Interacting Protein), is a critical regulatory protein in insulin signaling pathways, particularly within pancreatic β-cells. PHIP interacts with the Pleckstrin Homology (PH) domain of Insulin Receptor Substrate (IRS) proteins, facilitating tyrosine phosphorylation and downstream metabolic effects. In murine models, this compound (mouse PHIP) exhibits four splice variants, with PHIP1 being the predominant isoform involved in insulin-induced signal transduction .
PHIP1 localizes predominantly in the nucleus and cytoplasm, where it enhances IRS-1 phosphorylation, promotes glucose transporter 4 (GLUT4) membrane translocation, and stimulates β-cell proliferation via cyclin D2 upregulation. Additionally, PHIP1 activates Protein Kinase B (PKB/Akt), which inhibits apoptosis, thereby preserving β-cell mass under metabolic stress . Despite its pivotal role, the precise mechanisms governing PHIP’s interactions with other signaling molecules remain under investigation.
Properties
CAS No. |
135064-20-9 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine |
InChI |
InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
JUJJKXJJQWYOKH-UONOGXRCSA-N |
SMILES |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
Isomeric SMILES |
CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC |
Canonical SMILES |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
Synonyms |
5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine 5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer MPHIP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Contrasts :
- Structural : PHIP lacks the Phosphotyrosine-Binding (PTB) domain present in IRS-1/2, limiting its direct interaction with the insulin receptor .
- Functional : While IRS-1/2 are primary substrates for insulin receptor kinase activity, PHIP acts as an adaptor protein that amplifies IRS signaling. PHIP’s unique role in PKB activation and β-cell survival distinguishes it from IRS proteins, which primarily regulate glucose uptake and mitogenic responses .
Research Findings and Data Analysis
PHIP vs. IRS-1/2 in Insulin Signaling
- GLUT4 Translocation : PHIP1 co-expression with IRS-2 increases GLUT4 membrane localization by 40% compared to IRS-1 alone, suggesting synergistic effects .
- β-Cell Proliferation : PHIP1 overexpression elevates cyclin D2 levels by 2.5-fold, whereas IRS-1/2 deletion reduces β-cell mass by 50% .
Limitations and Uncertainties
- PHIP’s nuclear role remains poorly characterized compared to the well-documented cytoplasmic functions of IRS-1/2.
- Pharmacological targeting of PHIP poses challenges due to structural overlap with other PH domain proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


